Tert-butyl 2,4,5-trifluorobenzoate
Overview
Description
Tert-butyl 2,4,5-trifluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzoate ring, which is further substituted with three fluorine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4,5-trifluorobenzoate typically involves the esterification of 2,4,5-trifluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted benzoates.
Hydrolysis: 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2,4,5-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic moieties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of tert-butyl 2,4,5-trifluorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The fluorine atoms on the aromatic ring influence the reactivity and stability of the compound, often enhancing its resistance to oxidative degradation and altering its electronic properties.
Comparison with Similar Compounds
2,4,5-Trifluorobenzoic Acid: The parent acid of tert-butyl 2,4,5-trifluorobenzoate, used in similar applications but lacks the ester functionality.
Tert-butyl 3,4,5-trifluorobenzoate: A structural isomer with fluorine atoms at different positions, leading to variations in reactivity and applications.
Tert-butyl 2,3,4-trifluorobenzoate: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns.
Properties
IUPAC Name |
tert-butyl 2,4,5-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLADGKQRNGNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446491 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182875-05-4 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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